molecular formula C19H18N4O B2814986 (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone CAS No. 296792-43-3

(4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone

Numéro de catalogue: B2814986
Numéro CAS: 296792-43-3
Poids moléculaire: 318.38
Clé InChI: UUTOUSXRSANDCT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone is a synthetic small molecule featuring a quinoxaline core substituted at the 6-position with a methanone group linked to a 4-phenylpiperazine moiety. Quinoxaline derivatives are known for their diverse pharmacological activities, including antidepressant, anticancer, and enzyme inhibitory properties . The phenylpiperazine group is a common pharmacophore in central nervous system (CNS)-targeting drugs, often contributing to receptor binding affinity (e.g., serotonin receptors) . The compound’s structure allows for interactions with aromatic and hydrogen-bonding regions of biological targets, making it a candidate for therapeutic development.

Propriétés

IUPAC Name

(4-phenylpiperazin-1-yl)-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(15-6-7-17-18(14-15)21-9-8-20-17)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTOUSXRSANDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718109
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone typically involves the condensation of 4-phenylpiperazine with quinoxaline derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the phenylpiperazine or quinoxaline moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives .

Applications De Recherche Scientifique

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it has been shown to act as a 5-HT3 receptor antagonist, which can influence neurotransmitter release and modulate various physiological processes. This mechanism is particularly relevant in the context of its potential antidepressant and anxiolytic effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone with structurally and functionally related compounds:

Compound Name Molecular Formula Molecular Weight (Da) Key Structural Features Biological Activity Source/Reference
This compound C₁₉H₁₇N₅O 331.38 Quinoxalin-6-yl, 4-phenylpiperazine Potential 5-HT₃ antagonism (inferred)
(4-Phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (4a) C₁₉H₁₇N₅O 331.38 Quinoxalin-2-yl, 4-phenylpiperazine 5-HT₃ antagonist, antidepressant activity
6-Methoxy-2-(4-phenylpiperazin-1-yl)quinoline (PA001) C₂₀H₂₂N₃O 335.41 Quinoline core, methoxy at C6, 4-phenylpiperazine MAO-B inhibitor, neuroprotective potential
(2-Chloro-6-fluorophenyl)(4-phenylpiperazin-1-yl)methanone C₁₇H₁₆ClFN₂O 318.78 Chloro-fluorophenyl, 4-phenylpiperazine Undisclosed (structural analog)
Piperidin-1-yl(quinoxalin-6-yl)methanone (CX5) C₁₄H₁₅N₃O 241.29 Quinoxalin-6-yl, piperidine (no phenyl group) Undisclosed (structural analog)

Key Observations:

Positional Isomerism: The substitution position on the quinoxaline ring (6- vs. 2-) significantly impacts biological activity. For example, (4-Phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (4a) exhibits 5-HT₃ receptor antagonism and antidepressant effects , whereas the 6-substituted analog’s activity remains inferred but structurally analogous .

Heterocyclic Core: Replacing quinoxaline with quinoline (as in PA001) introduces MAO-B inhibitory activity, likely due to enhanced lipophilicity and π-stacking interactions with the enzyme’s flavin cofactor .

Substituent Effects: The chloro-fluorophenyl group in (2-Chloro-6-fluorophenyl)(4-phenylpiperazin-1-yl)methanone increases molecular weight (318.78 Da) and logP (3.34), suggesting higher lipophilicity compared to the quinoxaline-based target compound .

Piperazine vs.

Research Findings and Pharmacological Insights

  • Antidepressant Potential: (4-Phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (4a) demonstrated dose-dependent antidepressant-like effects in rodent models, likely via 5-HT₃ receptor modulation . The 6-substituted analog may share this mechanism but requires empirical validation.
  • Enzyme Inhibition: PA001’s MAO-B inhibition (IC₅₀ < 1 µM) highlights the importance of the quinoline scaffold and methoxy substituent in enhancing binding affinity and metabolic stability .
  • Structural Flexibility: Piperazine-linked methanones exhibit tunable physicochemical properties. For instance, logP values range from 3.34 (chloro-fluorophenyl analog) to lower values for polar quinoxaline derivatives, influencing blood-brain barrier permeability .

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require rigorous drying to avoid hydrolysis .
  • Temperature : Reflux conditions (80–120°C) are often necessary for efficient coupling .
  • Catalysts : Use of base catalysts (e.g., triethylamine) to deprotonate intermediates and drive the reaction .

How can the structural integrity of this compound be confirmed?

Basic Research Question
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm proton environments (e.g., quinoxaline aromatic protons at δ 8.5–9.0 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) .
    • 2D Techniques (COSY, HSQC) : Resolve overlapping signals and assign connectivity .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₀H₁₉N₄O⁺: m/z 331.1558) .
  • X-ray Crystallography : Resolve spatial arrangement, especially for chiral centers or conformational isomers .

What are the key physicochemical properties affecting its solubility and stability?

Basic Research Question
Key properties include:

Property Method Typical Data Reference
LogP HPLC (C18 column, MeOH/H₂O gradient)~2.8 (indicating moderate lipophilicity)
Solubility Shake-flask method (pH 7.4 buffer)<0.1 mg/mL (poor aqueous solubility)
Thermal Stability DSC/TGADecomposition onset: ~220°C

Q. Stability Considerations :

  • Light Sensitivity : Store in amber vials under inert gas to prevent photodegradation .
  • pH Sensitivity : Unstable in strongly acidic/basic conditions; neutral buffers recommended for biological assays .

What strategies can resolve discrepancies in biological activity data across different assays?

Advanced Research Question
Contradictory results (e.g., varying IC₅₀ values) may arise from assay conditions or target promiscuity. Mitigation strategies:

  • Orthogonal Assays : Validate binding using SPR (surface plasmon resonance) and cellular functional assays (e.g., cAMP modulation for GPCR targets) .
  • Buffer Optimization : Standardize ionic strength/pH to minimize false positives/negatives .
  • Control Compounds : Include known agonists/antagonists (e.g., 5-HT₆ receptor ligands) to calibrate assay systems .

How can computational methods aid in predicting its pharmacological targets?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to screen against receptor libraries (e.g., serotonin receptors, kinases) .
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with quinoxaline N-atoms) .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories to evaluate ligand-receptor dynamics) .

Validation : Cross-check predictions with experimental data (e.g., SPR binding kinetics) .

What experimental designs are optimal for assessing metabolic stability in preclinical models?

Advanced Research Question

  • In Vitro Models :
    • Liver Microsomes : Incubate with NADPH cofactor; monitor depletion via LC-MS/MS .
    • CYP Enzyme Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
  • In Vivo Studies :
    • Pharmacokinetic Sampling : Collect plasma at intervals (0–24 hrs) to calculate AUC, t₁/₂, and clearance .
    • Bile Cannulation : Detect glucuronide/sulfate conjugates excreted via hepatobiliary routes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.